1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine
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Overview
Description
N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-([1,1'-biphenyl]-4-yl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Applications in Glycosphingolipid Research
1-O-(alpha-D-galactopyranosyl)-N-[11-([1,1'-biphenyl]-4-yl)undecanoyl]phytosphingosine is related to glycosphingolipids, complex molecules significant in cellular processes and medical research. Pascher (1974) detailed the synthesis of galactosphingolipids using phytosphingosine, demonstrating the methods of producing similar compounds (Pascher, 1974). Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach for α-galactosyl cerebroside, a molecule with immunostimulatory activity, showcasing the potential therapeutic applications of these compounds (Figueroa‐Pérez & Schmidt, 2000).
Development of Immunomodulating Glycosphingolipids
Research into the immunomodulatory effects of glycosphingolipids is significant. Costantino et al. (2002) achieved the synthesis of 2′-deoxy-α-galactosyl glycosphingolipids, contributing to the understanding of these molecules in immune regulation (Costantino, Fattorusso, Imperatore, & Mangoni, 2002). Trappeniers et al. (2008) synthesized α-GalCer analogues, important for understanding NKT cell responses and potential therapeutic applications (Trappeniers et al., 2008).
Exploring Anti-Inflammatory Properties
Research has also focused on the anti-inflammatory properties of phytosphingosine derivatives. Kim et al. (2014) synthesized derivatives demonstrating significant anti-inflammatory effects in skin inflammation models, indicating therapeutic potential for inflammatory skin diseases (Kim et al., 2014).
Properties
Molecular Formula |
C47H77NO9 |
---|---|
Molecular Weight |
800.1 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-(4-phenylphenyl)undecanamide |
InChI |
InChI=1S/C47H77NO9/c1-2-3-4-5-6-7-8-9-10-14-17-23-28-40(50)43(52)39(35-56-47-46(55)45(54)44(53)41(34-49)57-47)48-42(51)29-24-18-15-12-11-13-16-20-25-36-30-32-38(33-31-36)37-26-21-19-22-27-37/h19,21-22,26-27,30-33,39-41,43-47,49-50,52-55H,2-18,20,23-25,28-29,34-35H2,1H3,(H,48,51)/t39-,40+,41+,43-,44-,45-,46+,47-/m0/s1 |
InChI Key |
MIVUYAGDSZNGSM-IBYAKCASSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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